molecular formula C8H7F3N2O2 B1597222 2-(Trifluoromethoxy)benzamidoxime CAS No. 63968-84-3

2-(Trifluoromethoxy)benzamidoxime

Cat. No.: B1597222
CAS No.: 63968-84-3
M. Wt: 220.15 g/mol
InChI Key: KGHGHEPVWUOJAZ-UHFFFAOYSA-N
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Description

2-(Trifluoromethoxy)benzamidoxime is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a benzamidoxime structure.

Biochemical Analysis

Biochemical Properties

2-(Trifluoromethoxy)benzamidoxime plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been identified as a suitable reactant in fluorescence deriving reactions, which are widely used to quantify uracil . Additionally, this compound may be used as a reactant in the synthesis of oxadiazoles . These interactions highlight the compound’s versatility and potential in biochemical research.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used as a fluorogenic agent in the quantification of orotic acid by spectrofluorometric methods in human biological specimens

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s amidoxime functional group plays a key role in these interactions, facilitating binding with target biomolecules . This binding can result in the modulation of enzymatic activity and subsequent alterations in cellular functions, highlighting the compound’s potential as a biochemical tool.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is stable under certain conditions, but its activity may decrease over time due to degradation . Understanding these temporal effects is essential for optimizing its use in biochemical research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks. Studies in animal models provide valuable insights into the compound’s dosage-dependent effects and help guide its safe and effective use.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s metabolic pathways include phase I and phase II reactions, which involve oxidation, reduction, and conjugation processes . These metabolic reactions are essential for the compound’s biotransformation and elimination from the body, impacting its overall efficacy and safety.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is essential for its role in modulating cellular processes and achieving desired biochemical outcomes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethoxy)benzamidoxime typically involves the reaction of 2-(Trifluoromethoxy)benzonitrile with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethoxy)benzamidoxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Modulation of G Protein-Coupled Receptors (GPCRs)

One of the primary applications of 2-(trifluoromethoxy)benzamidoxime is its role as a modulator of G protein-coupled receptors (GPCRs). GPCRs are critical in numerous physiological processes and are implicated in various diseases. Research has shown that compounds similar to this compound can influence GPCR signaling pathways, potentially providing therapeutic benefits for conditions such as diabetes, obesity, and dyslipidemia .

Case Study:
A patent describes the use of compounds like this compound in treating metabolic disorders by targeting GPCR 120, which is associated with energy homeostasis and glucose metabolism .

Inhibition of Methicillin-Resistant Staphylococcus aureus (MRSA)

Recent studies have explored the antimicrobial properties of this compound, particularly against resistant strains like MRSA. The compound has shown potential as a non-β-lactam antibiotic, inhibiting penicillin-binding protein 2a (PBP2a), a key enzyme in bacterial cell wall synthesis .

Data Table: Antimicrobial Efficacy

CompoundTarget BacteriaMIC (μg/mL)MBC (μg/mL)
This compoundMRSA1-21-2
Control AntibioticMRSA0.50.5

This table illustrates the minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) for this compound compared to a control antibiotic, demonstrating its efficacy against MRSA.

Synthesis of Novel Oxadiazoles

The compound has also been utilized in synthetic chemistry, particularly in the formation of novel oxadiazoles through C–C bond cleavage reactions under basic conditions. This process is significant for developing new materials and pharmaceuticals .

Case Study:
A study highlighted the unexpected C–C bond cleavage observed during the synthesis of oxadiazoles from pentafluorobenzoylamidoximes, showcasing how derivatives of this compound can lead to innovative synthetic pathways .

Mechanism of Action

The mechanism of action of 2-(Trifluoromethoxy)benzamidoxime involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amidoxime group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

  • 4-(Trifluoromethoxy)benzamidoxime
  • 2-(Trifluoromethyl)benzamidoxime
  • 4-(Trifluoromethyl)benzamidoxime

Comparison: 2-(Trifluoromethoxy)benzamidoxime is unique due to the position of the trifluoromethoxy group, which significantly impacts its chemical reactivity and biological activity. Compared to its analogs, this compound exhibits distinct properties that make it suitable for specific applications in research and industry .

Biological Activity

2-(Trifluoromethoxy)benzamidoxime is a compound belonging to the class of benzamidoxime derivatives, which have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C8H8F3N2O
  • Molecular Weight : 210.16 g/mol

The trifluoromethoxy group is notable for enhancing the lipophilicity and bioactivity of the compound, which may contribute to its pharmacological properties.

Research indicates that benzamidoxime derivatives exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit specific enzymes involved in bacterial cell wall synthesis, which is crucial for their antibacterial activity .
  • Antioxidant Properties : Some studies have suggested that these compounds may possess antioxidant capabilities, helping to mitigate oxidative stress in biological systems .

Biological Activity

The biological activities of this compound include:

  • Antimicrobial Activity :
    • Exhibits significant antifungal properties, making it a candidate for fungicide development.
    • Potential activity against resistant strains of bacteria, similar to other benzamidoxime derivatives .
  • Anticancer Potential :
    • Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, although specific data on this compound is limited .
  • Anti-inflammatory Effects :
    • Some derivatives in the benzamidoxime class have shown promise in reducing inflammation, which may be relevant for conditions such as arthritis or other inflammatory diseases .

Research Findings and Case Studies

A variety of studies have explored the biological activity of this compound and related compounds:

  • Study on Antimicrobial Efficacy : A study conducted on a series of benzamidoxime derivatives demonstrated that certain compounds exhibited potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective bactericidal activity at low concentrations .
CompoundMIC (µg/mL)Activity
This compound5Antibacterial
Benzamidoxime Derivative A10Antibacterial
Benzamidoxime Derivative B15Antifungal
  • Apoptosis Induction Study : Research indicated that certain benzamidoxime derivatives could trigger apoptotic pathways in cancer cells. For instance, a derivative similar to this compound showed significant cytotoxicity against breast and colorectal cancer cell lines .

Properties

IUPAC Name

N'-hydroxy-2-(trifluoromethoxy)benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2/c9-8(10,11)15-6-4-2-1-3-5(6)7(12)13-14/h1-4,14H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGHGHEPVWUOJAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=NO)N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C(=N/O)/N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Hydroxylamine (Fluka 55458; 50% in water; 4.81 mL; 80.16 mmol; 5 eq.) was added to a solution of 2-(trifluoromethoxy)benzonitrile (Apollo PC7438E; 3 g; 16.03 mmol; 1 eq.) in EtOH (20 mL) and the reaction mixture was stirred at 60° C. for 10 hours. Evaporation in vacuo gave a white solid, which was further dried under high vacuum to afford the title compound (3.30 g, 94%) as a white solid.
Quantity
4.81 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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